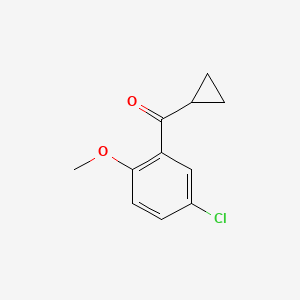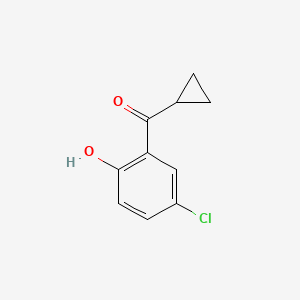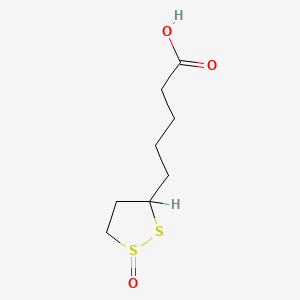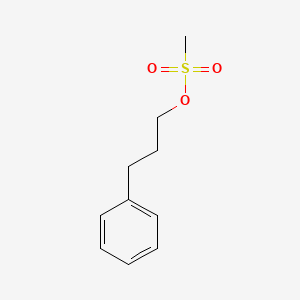
3-Phenylpropyl methanesulfonate
Descripción general
Descripción
3-Phenylpropyl methanesulfonate is a chemical compound with the linear formula C10H14O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Phenylpropyl methanesulfonate is represented by the linear formula C10H14O3S . The SMILES string representation is O=S(OCCCC1=CC=CC=C1)©=O .Aplicaciones Científicas De Investigación
Chemical Reactions and Interactions
- Fluoride Reactions with Methanesulfonates : Methanesulfonates, including (3-hydroxyphenyl)trimethylammonium iodide methanesulfonate, interact with acetylcholinesterase to form inactive methaneusulfonyl-enzyme derivatives. Fluoride inhibits sulfonylation but does not affect desulfonylation in this process (Greenspan & Wilson, 1970).
Applications in Energy Storage
- Improving Battery Performance : Phenyl methanesulfonate (PhMS) serves as a film-forming electrolyte additive, enhancing the performance of LiNi0.5Co0.2Mn0.3O2/graphite cells, especially at low temperatures. It aids in the formation of solid electrolyte interphase (SEI) film on graphite anode surfaces, reducing cell impedance under low temperature conditions (Lin et al., 2019).
Biochemical Research
- Influence on Macromolecular Biosynthesis : Different methanesulfonates, including methyl methanesulfonate, impact nucleic acid and protein synthesis in cells. These compounds differentially affect cell membrane transport of various macromolecule precursors (Fox & Fox, 1967).
Microbial Metabolism
- Methanesulfonic Acid as a Sulfur Source : Certain aerobic bacteria use methanesulfonic acid as a sulfur source for growth. However, it is not utilized by anaerobes for sulfur, fermentation substrate, electron acceptor, or as a methanogenic substrate. Specialized methylotrophs can use methanesulfonic acid as a carbon and energy substrate (Kelly & Murrell, 1999).
Industrial Applications
- Use in Linear Alkylbenzenes Production : Methanesulfonic acid (MSA) acts as a catalyst for the electrophilic addition of long-chain olefins to benzene, presenting an environmentally benign alkylation route. MSA shows high selectivity and can be recycled multiple times (Luong et al., 2004).
Analytical Chemistry
- Determining Impurities in Pharmaceuticals : A high-performance liquid chromatography method with ultraviolet detection has been developed to determine methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid. This method is essential for identifying potentially genotoxic impurities in pharmaceuticals (Zhou et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-phenylpropyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-14(11,12)13-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQADPICFWYQTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2-chloro-6-fluorobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid](/img/structure/B3330340.png)


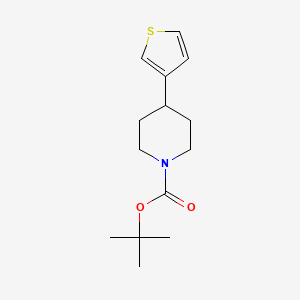

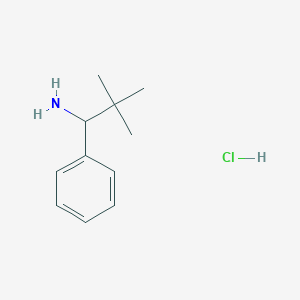
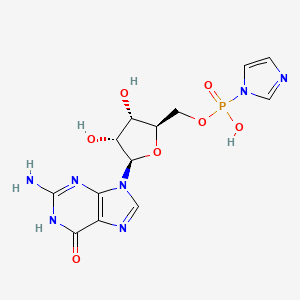
![3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B3330383.png)
